Carboxylesterase Inhibition: IC50 of 473 nM vs. In-Class Benchmarks
This compound inhibits porcine liver carboxylesterase with an IC50 of 473 nM, using p-nitrophenyl acetate as substrate with a 5-minute pre-incubation [1]. While direct head-to-head data against the des-methyl analog (4-[(4-nitrophenoxy)acetyl]morpholine) are not publicly available, the IC50 falls within the sub-micromolar range observed for several synthetic carboxylesterase inhibitors. The presence of the 3-methyl group may contribute to binding affinity by occupying a hydrophobic sub-pocket, a feature absent in the non-methylated analog [2]. For researchers studying esterase-mediated prodrug activation or detoxification pathways, this compound offers a defined inhibitory potency that is verifiable through replication.
| Evidence Dimension | Inhibitory potency against carboxylesterase |
|---|---|
| Target Compound Data | IC50 = 473 nM |
| Comparator Or Baseline | Class-level baseline: synthetic carboxylesterase inhibitors typically exhibit IC50 values ranging from low nM to µM; direct comparator data for 4-[(4-nitrophenoxy)acetyl]morpholine not located in public databases |
| Quantified Difference | Target compound demonstrates sub-µM potency; insufficient data to calculate fold-selectivity vs. specific analog |
| Conditions | Sus scrofa (pig) liver carboxylesterase; p-nitrophenyl acetate substrate; 5 min pre-incubation prior to substrate addition |
Why This Matters
A defined IC50 of 473 nM allows researchers to select this compound for esterase inhibition studies with a quantifiable potency benchmark, reducing experimental variability compared to compounds with uncharacterized activity.
- [1] BindingDB. Entry BDBM50412686 / CHEMBL467450: Inhibition of Sus scrofa (pig) carboxylesterase, IC50 = 473 nM. BindingDB (2025). View Source
- [2] PubChem. Compound CID 1245536: Structural features including 3-methyl substitution on phenoxy ring. National Center for Biotechnology Information (2025). View Source
